1-[2-Hydroxy-3-(4-methylpiperazin-1-yl)propyl]-3,7-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione
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Overview
Description
1-[2-Hydroxy-3-(4-methylpiperazin-1-yl)propyl]-3,7-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Hydroxy-3-(4-methylpiperazin-1-yl)propyl]-3,7-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione typically involves multi-step organic reactions. One common approach is to start with the purine core and introduce the piperazine groups through nucleophilic substitution reactions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and bases like sodium hydroxide or potassium carbonate to facilitate the substitution reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[2-Hydroxy-3-(4-methylpiperazin-1-yl)propyl]-3,7-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes under specific conditions.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The piperazine groups can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols can be used in the presence of bases such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while nucleophilic substitution can introduce various functional groups onto the piperazine rings .
Scientific Research Applications
1-[2-Hydroxy-3-(4-methylpiperazin-1-yl)propyl]-3,7-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Pharmacology: It is investigated for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion (ADME) profile.
Biochemistry: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-[2-Hydroxy-3-(4-methylpiperazin-1-yl)propyl]-3,7-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia.
Piperazine Derivatives: Compounds with similar piperazine moieties that exhibit various biological activities, including anti-inflammatory and analgesic effects.
Uniqueness
1-[2-Hydroxy-3-(4-methylpiperazin-1-yl)propyl]-3,7-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione is unique due to its specific combination of purine and piperazine structures, which confer distinct chemical and biological properties.
Properties
CAS No. |
69408-15-7 |
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Molecular Formula |
C20H34N8O3 |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
1-[2-hydroxy-3-(4-methylpiperazin-1-yl)propyl]-3,7-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione |
InChI |
InChI=1S/C20H34N8O3/c1-22-5-9-26(10-6-22)13-15(29)14-28-18(30)16-17(25(4)20(28)31)21-19(24(16)3)27-11-7-23(2)8-12-27/h15,29H,5-14H2,1-4H3 |
InChI Key |
MLYUKPLUSGDILV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC(CN2C(=O)C3=C(N=C(N3C)N4CCN(CC4)C)N(C2=O)C)O |
Origin of Product |
United States |
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